molecular formula C5H12O<br>CH3(CH2)3CH2OH<br>C5H12O B124592 Pentanol CAS No. 71-41-0

Pentanol

Cat. No. B124592
CAS RN: 71-41-0
M. Wt: 88.15 g/mol
InChI Key: AMQJEAYHLZJPGS-UHFFFAOYSA-N
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Description

Pentanol, also known as 1-Pentanol, is a colorless liquid at room temperature with a somewhat pungent odor . It is less dense than water and slightly soluble in it . Its solubility is increased by adding solvents like ethanol .


Synthesis Analysis

Pentanol can be synthesized through various methods. One such method involves the microbial synthesis of 4-methyl-pentanol . This process involves a ten-step de novo pathway, which uses enzymes capable of converting natural E. coli metabolites into 4-methyl-pentanol . Another method involves the conversion of KIC to 3-methyl-1-butanol .


Molecular Structure Analysis

Pentanol has a simple molecular structure with the formula C5H12O . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The kinetics of decomposition and isomerization reactions for five types of branched pentanol radicals have been studied . At low temperatures, most of the pentanol radical isomers tend to isomerize to alkoxy radicals via a six-membered-ring or five-membered-ring transition state, producing ketones or aldehydes . At higher temperatures, the β-scission reactions are the main reaction channels for the consumption of pentanol radicals .


Physical And Chemical Properties Analysis

Pentanol is a colorless liquid at room temperature . It is less dense than water and slightly soluble in it . Its solubility is increased by adding solvents like ethanol .

Scientific Research Applications

Combustion and Emission Characteristics

Antimicrobial Properties

  • Topical Antimicrobial Agent : Pentane-1,5-diol, a derivative of pentanol, has demonstrated high antimicrobial activities against bacteria, fungi, and viruses, presenting potential for topical antimicrobial therapy (Faergemann, Hedner, & Larsson, 2005).

Plant Immunity

  • Plant Systemic Resistance : 3-Pentanol, another derivative, has been found to induce plant systemic resistance against bacterial pathogens and insect pests, showing potential applications in agriculture (Song, Choi, & Ryu, 2015).

Safety And Hazards

Pentanol is flammable and can cause skin irritation, serious eye damage, and may be harmful if inhaled . It may also cause respiratory irritation . Therefore, it should be handled with care, avoiding contact with open flames or ignition sources .

Future Directions

Research continues to explore the potential applications of pentanol. In the field of renewable energy, for instance, pentanol is being studied for its potential role in the production of biofuels . Alcohol fuels, including pentanol, are being vigorously developed and utilized in the world .

properties

IUPAC Name

pentan-1-ol
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InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3
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InChI Key

AMQJEAYHLZJPGS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCO
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Molecular Formula

C5H12O, Array
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Related CAS

37411-22-6 (magnesium salt)
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DSSTOX Substance ID

DTXSID6021741
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Molecular Weight

88.15 g/mol
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Physical Description

N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid
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Boiling Point

280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C
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Flash Point

91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c.
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Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol
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Density

0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Product Name

1-Pentanol

Color/Form

Colorless liquid

CAS RN

71-41-0, 30899-19-5
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013036
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Record name 1-PENTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-110 °F (NTP, 1992), -79 °C, -78.9 °C
Record name N-PENTANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name N-PENTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PENTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
Quantity
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Synthesis routes and methods II

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-amyl acetate n-amyl alcohol water
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (5.21 g., 0.02 mole) and 4-amino-1-(4-methoxybenzyl)piperidine (4.5 g., 0.02 mole) in 80 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography (silica gel, ethyl acetate-n-hexane) to yield 2.88 g. (31%) of 6-chloro-2,3-dihydro-2-[1-[(4-methoxyphenyl)methyl]-4-piperidinyl]-1,3-dioxo-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (10.1 g., 0.0386 mole) and 4-amino-1-(3-trifluoromethylbenzyl)piperidine (10.0 g., 0.0386 mole) in 200 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography to yield 8.1 g. (42% yield) of 6-chloro-2,3-dihydro-1,3-dioxo-2-[1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The sulfonated porous styrene-divinylbenzene copolymer particles can be produced by a known method. For example, such copolymer particles can be obtained by suspension polymerizing divinylbenzene and a styrene monomer in the presence of a water-insoluble organic solvent such as amyl alcohol, toluene or the like, isolating the produced particles, swelling them with a swelling agent such as dichloroethane, trichloroethane or the like, and adding thereto concentrated sulfuric acid or chlorosulfuric acid to effectuate a sulfonation reaction at room temperature to 120° C. The ion exchange capacity can be adjusted by properly controlling the reaction conditions at the time of reaction with concentrated sulfuric acid or chlorosulfuric acid. The porosity of the column packing material of this invention can be adjusted by properly selecting the reaction conditions, especially the kind and amount of the water-insoluble organic solvent used, at the time of suspension polymerization. The particle size can also be adjusted by properly selecting the suspension polymerization conditions.
Name
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[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanol
Reactant of Route 2
Pentanol
Reactant of Route 3
Pentanol
Reactant of Route 4
Pentanol
Reactant of Route 5
Pentanol
Reactant of Route 6
Pentanol

Citations

For This Compound
104,000
Citations
N Yilmaz, A Atmanli - Fuel, 2017 - Elsevier
… [21] indicated that BTE does not change with respect to pentanol addition in pentanol/diesel blends. However, in this work, the addition of pentanol to diesel showed a negative effect on …
Number of citations: 172 www.sciencedirect.com
AS Al-Jimaz, JA Al-Kandary, AHM Abdul-Latif - Fluid Phase Equilibria, 2004 - Elsevier
Density (ρ) and viscosity (η) values of the binary mixtures of phenetole+1-pentanol, + 1-hexanol, + 1-heptanol, + 1-octanol, + 1-nonanol, and + 1-decanol over the entire range of mole …
Number of citations: 179 www.sciencedirect.com
C Togbe, F Halter, F Foucher… - Proceedings of the …, 2011 - Elsevier
… 1-Pentanol is among the possible alcohols usable as an alternative to conventional … of 1-pentanol, this study presents new experimental data for 1-pentanol in two complementary …
Number of citations: 130 www.sciencedirect.com
V Babu, M Murthy - Renewable and Sustainable Energy Reviews, 2017 - Elsevier
… Butanol and pentanol are the most attractive biofuels, which could relieve energy crisis and … Present work reviews the literature on the effects of using butanol and pentanol on the …
Number of citations: 211 www.sciencedirect.com
A Atmanli, N Yilmaz - Fuel, 2018 - Elsevier
… of the oxygen content of pentanol. This study indicates that pentanol blends could decrease final … blending ratios of pentanol, the high LHE and specific heat of pentanol takes a more …
Number of citations: 165 www.sciencedirect.com
KA Heufer, SM Sarathy, HJ Curran, AC Davis… - Energy & …, 2012 - ACS Publications
… Although higher molecular weight alcohols (eg, n-pentanol and n… kinetic model for n-pentanol based on modeling rules … verify the most stable n-pentanol conformation and to obtain C–H …
Number of citations: 130 pubs.acs.org
AF Cann, JC Liao - Applied microbiology and biotechnology, 2010 - Springer
Pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol are a useful class of chemicals with a potential application as biofuels. They are found as natural by-products of …
Number of citations: 139 link.springer.com
N Yilmaz, A Atmanli, M Trujillo - Fuel, 2017 - Elsevier
… [37], [39] found that BTE is not a function of pentanol concentration in pentanol-diesel blends, in this work, a negative effect on BTE was observed as pentanol was added to diesel. The …
Number of citations: 114 www.sciencedirect.com
A Atmanli - Fuel, 2016 - Elsevier
… of propanol, n-butanol and 1-pentanol were blended with diesel and waste oil biodiesel, and … With that purpose, 20% (by volume) of propanol, n-butanol and 1-pentanol was added to …
Number of citations: 364 www.sciencedirect.com
SM Sarathy, S Park, BW Weber, W Wang, PS Veloo… - Combustion and …, 2013 - Elsevier
… used in this study to develop a detailed model for iso-pentanol. The present model distinguishes itself from previous iso-pentanol models available in the literature in the following ways: …
Number of citations: 126 www.sciencedirect.com

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